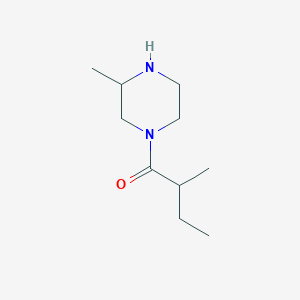
1-(2-Bromobenzoyl)-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It features a bromobenzoyl group attached to a methylpiperazine ring
Wissenschaftliche Forschungsanwendungen
1-(2-Bromobenzoyl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of bromobenzoyl derivatives on biological systems.
Materials Science: It can be incorporated into polymers to modify their properties.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to targetJAK2 , a protein involved in cell survival signaling .
Mode of Action
The related compound bp-1c is known to inhibit jak2 tyr1007/1008 phosphorylation, which in turn inhibits the downstream stat3 tyr705 signaling pathway . This leads to the induction of cell death .
Biochemical Pathways
The related compound bp-1c affects the jak2/stat3 signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis . Additionally, BP-1C has been shown to modulate the Akt/Src survival signal and alter the expression of interwoven apoptotic genes .
Result of Action
The related compound bp-1c has been shown to induce apoptosis, a form of programmed cell death . This anti-neoplastic activity could potentially make it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzoyl)-3-methylpiperazine typically involves the reaction of 2-bromobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Bromobenzoyl chloride+3-Methylpiperazine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidobenzoyl)-3-methylpiperazine.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromobenzoyl)proline
- 1-(2-Bromobenzoyl)isoquinoline
Comparison: 1-(2-Bromobenzoyl)-3-methylpiperazine is unique due to the presence of the piperazine ring, which can impart different pharmacological properties compared to other bromobenzoyl derivatives. The methyl group on the piperazine ring can also influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVEHNATUEDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6362077.png)
![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)
![propyl[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B6362092.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)


![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

